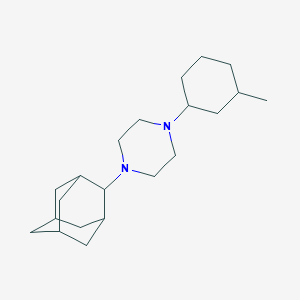

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine

Description

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine is a structurally complex piperazine derivative characterized by two bulky substituents: a 2-adamantyl group and a 3-methylcyclohexyl group. This compound belongs to a class of σ receptor (σR) ligands with demonstrated antiproliferative and anticancer activity. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related adamantyl-piperazine derivatives . Pharmacologically, it exhibits dual σ1R/σ2R binding affinity (nanomolar range) and broad-spectrum cytotoxicity against cancer cell lines, including colon, prostate, and leukemia models .

Properties

Molecular Formula |

C21H36N2 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1-(2-adamantyl)-4-(3-methylcyclohexyl)piperazine |

InChI |

InChI=1S/C21H36N2/c1-15-3-2-4-20(9-15)22-5-7-23(8-6-22)21-18-11-16-10-17(13-18)14-19(21)12-16/h15-21H,2-14H2,1H3 |

InChI Key |

IJNUPCMESUBVMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine typically involves the reaction of 2-adamantylamine with 3-methylcyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological pathways, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Adamantyl-Piperazine Derivatives and Their Activities

Key Observations :

- Position of Adamantyl Group : 2-adamantyl derivatives (e.g., the target compound) show stronger σ1R affinity than 1-adamantyl analogues (e.g., compound 13), likely due to steric and electronic effects .

- Substituent Effects : Fluorophenyl substitution (compound 15) enhances blood-brain barrier penetration, improving activity in CNS cancers .

Cyclohexyl-Modified Piperazine Derivatives

Table 2: Cyclohexyl-Containing Piperazines

Key Observations :

- The 3-methylcyclohexyl group in the target compound enhances metabolic stability compared to simpler cyclohexyl derivatives (e.g., 1-(3-methylcyclohexyl)piperazine) .

- SA4503 demonstrates that bulky aromatic substituents (e.g., phenethyl) on piperazine can shift activity from anticancer to neuropsychiatric targets .

Piperazines with Mixed Pharmacophores

Table 3: Hybrid Piperazine Derivatives

Key Observations :

- Benzhydryl vs. Adamantyl : Chlorobenzhydryl derivatives (e.g., 5a–g) exhibit broader cytotoxicity but lack σR selectivity compared to adamantyl-piperazines .

- Hybrid Structures : Combining piperazine with piperidine (e.g., D2 antagonist) highlights the scaffold’s versatility for CNS drug design .

Research Findings and Implications

- Dual σ1R/σ2R Targeting: The target compound’s nanomolar affinity for both σ receptors distinguishes it from mono-selective analogues (e.g., SA4503) and may synergize anticancer effects .

- Structural Optimization : Introducing polar groups (e.g., sulfonyl in ’s derivatives) improves solubility without compromising receptor binding .

- Clinical Potential: While the target compound remains preclinical, structurally related adamantyl-piperazines (e.g., compound 13) have advanced to in vivo models with >60% tumor suppression .

Biological Activity

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine is a compound derived from piperazine, featuring an adamantyl group and a methylcyclohexyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antitumor research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine involves standard organic chemistry techniques, including the reaction of adamantane derivatives with piperazine under controlled conditions. Variations in synthesis methods can lead to different biological properties, making it essential to optimize these conditions for desired activities.

Biological Activity Overview

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine exhibits several notable biological activities:

- Antimicrobial Activity : This compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation markers in vitro.

- Antitumor Effects : Studies have demonstrated its potential to inhibit cancer cell proliferation in various cancer types.

Antimicrobial Activity

The antimicrobial activity of 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine has been evaluated through Minimum Inhibitory Concentration (MIC) assays against a range of pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In vitro studies have demonstrated that 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

Antitumor Activity

The antitumor potential of this compound has been assessed using various cancer cell lines, including HeLa (cervical carcinoma), MDA-MB-231 (breast cancer), and MIA PaCa2 (pancreatic cancer). The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.2 |

| MDA-MB-231 | 8.4 |

| MIA PaCa2 | 10.5 |

Notably, these values indicate that the compound exhibits significant cytotoxicity towards cancer cells while maintaining low toxicity towards normal human cells.

The biological activity of 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine is believed to be mediated through its interaction with specific molecular targets:

- Receptor Interaction : The compound may act as a ligand for various neurotransmitter receptors, influencing neurotransmitter release and modulating neuronal activity.

- Cell Signaling Pathways : By inhibiting key signaling pathways involved in inflammation and tumorigenesis, it can effectively reduce disease progression.

Case Studies

- Antimicrobial Study : A recent study evaluated the efficacy of 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial counts compared to control groups.

- Cancer Research : In a preclinical model using xenografts of breast cancer cells, treatment with this compound resulted in a marked decrease in tumor volume compared to untreated controls, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.